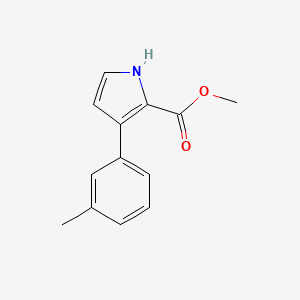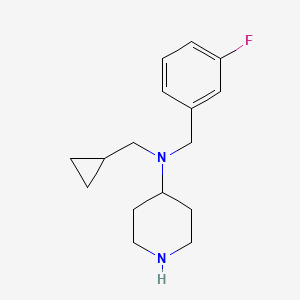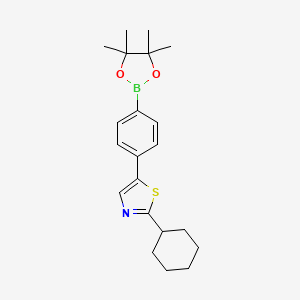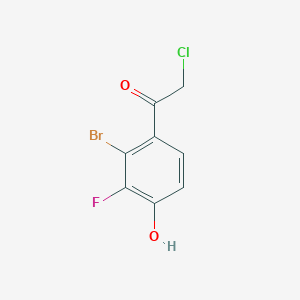
3-Amino-5-(2-fluoro-5-methylphenyl)pyrazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The preparation of 3-Amino-5-(2-fluoro-5-methylphenyl)pyrazole Hydrochloride involves several synthetic routes. One common method includes the reaction of 2-fluoro-5-methylbenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate reagent to form the pyrazole ring. . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
3-Amino-5-(2-fluoro-5-methylphenyl)pyrazole Hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or hydrazones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions include nitro derivatives, hydrazine derivatives, and various substituted pyrazoles .
Scientific Research Applications
3-Amino-5-(2-fluoro-5-methylphenyl)pyrazole Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-(2-fluoro-5-methylphenyl)pyrazole Hydrochloride involves its interaction with specific molecular targets. The amino group and the pyrazole ring are key functional groups that interact with biological macromolecules, such as enzymes and receptors. These interactions can modulate the activity of these macromolecules, leading to various biological effects. The compound may inhibit specific enzymes or bind to receptors, altering cellular signaling pathways and leading to its observed biological activities .
Comparison with Similar Compounds
3-Amino-5-(2-fluoro-5-methylphenyl)pyrazole Hydrochloride can be compared with other pyrazole derivatives, such as:
3-Amino-5-phenylpyrazole: Lacks the fluorine and methyl groups, which may result in different biological activities.
3-Amino-5-(2-chloro-5-methylphenyl)pyrazole: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological properties.
3-Amino-5-(2-fluoro-4-methylphenyl)pyrazole: Similar structure but with the methyl group in a different position, which may influence its chemical and biological behavior.
The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C10H11ClFN3 |
|---|---|
Molecular Weight |
227.66 g/mol |
IUPAC Name |
5-(2-fluoro-5-methylphenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H10FN3.ClH/c1-6-2-3-8(11)7(4-6)9-5-10(12)14-13-9;/h2-5H,1H3,(H3,12,13,14);1H |
InChI Key |
JZEJNWMAWIAYMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=NN2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1-Benzyl-5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13717831.png)
![2-[2-(2-methoxyethoxy)ethoxy]acetohydrazide](/img/structure/B13717837.png)







![[(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13717908.png)


